二氯芬酯

描述

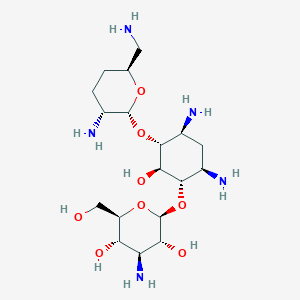

Dicofol is an organochlorine pesticide primarily used as a miticide. It is chemically related to dichlorodiphenyltrichloroethane (DDT) and is effective against a variety of mite species. Dicofol is known for its use in agriculture, particularly on crops such as cotton and citrus. its production and use have been banned internationally under the Stockholm Convention due to environmental and health concerns .

作用机制

Target of Action

Dicofol primarily targets the Androgen Receptor (AR) , a member of the steroid hormone receptor family . AR plays a crucial role in the physiology and pathology of diverse tissues . Dicofol can interact with these nuclear receptors and affect their normal function .

Mode of Action

It is known that in mammals, dicofol causes hyperstimulation of nerve transmission along nerve axons . It disrupts ion channels in neurons, leading to an accumulation of sodium and inappropriate stimulation of the poisoned animal .

Biochemical Pathways

Dicofol disrupts ion channels in neurons, which results in an accumulation of too much sodium and inappropriate stimulation of the poisoned animal . Dichlorobenzophenone, a crucial Dicofol breakdown product created in the environment and animal tissues, is a strong anti-androgen . This suggests that Dicofol may interfere with the normal functioning of the endocrine system .

Pharmacokinetics

Dicofol is exceptionally lipid-soluble and readily absorbed through the skin and across mucosal membranes . Once absorbed, Dicofol accumulates in fatty tissues and spreads quickly to the liver, kidney, and brain . The half-life within the body is typically extended and quantifiable in terms of months or even years .

Result of Action

The molecular and cellular effects of Dicofol’s action include disruption of ion channels in neurons, leading to an accumulation of sodium and inappropriate stimulation of the poisoned animal . It also interferes with the normal functioning of the Androgen Receptor (AR), affecting the normal function of the endocrine system .

Action Environment

Dicofol is an organochlorine insecticide that is chemically related to DDT . Despite being prohibited in many parts of the world, it still exists in the environment . Environmental factors such as wind during application and erosion of contaminated soil particles can exacerbate Dicofol pollution . The degradation product of Dicofol is persistent in the environment for a long time .

科学研究应用

Dicofol has been widely studied for its environmental impact and its role as an endocrine disruptor. In chemistry, it is used as a reference compound for studying organochlorine pesticides. In biology and medicine, research has focused on its toxicological effects, particularly its impact on the nervous system and its potential to cause endocrine disruption . Industrially, dicofol has been used to control mite populations in agriculture, although its use has significantly declined due to regulatory restrictions .

生化分析

Biochemical Properties

Dicofol interacts with various biomolecules, primarily enzymes and proteins, within biochemical reactions. It is synthesized from technical DDT through a pathway including chlorination to form an intermediate, followed by hydrolysis to form dicofol .

Cellular Effects

Dicofol has been shown to have significant effects on various types of cells and cellular processes. It can cause hyperstimulation of nerve transmission along nerve axons in mammals, which is thought to be related to the inhibition of certain enzymes in the central nervous system . Dicofol also affects liver function, causing increased liver weight and enzyme induction in laboratory animals .

Molecular Mechanism

The molecular mechanism of dicofol’s action involves binding interactions with biomolecules and changes in gene expression. Dicofol can efficiently bind to the Androgen Receptor (AR), a process mainly driven by lipophilic interactions and hydrogen bonding . This interaction with AR is believed to contribute to dicofol’s endocrine-disrupting effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dicofol change over time. It is moderately persistent in soils but does not normally persist in water . Dicofol’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of dicofol vary with different dosages in animal models. Chronic exposure to dicofol resulted in body weight reduction, decreased feed intake, and increased liver weight in experimental animals . High doses of dicofol have been associated with toxic or adverse effects .

Metabolic Pathways

Dicofol is involved in various metabolic pathways. It is synthesized from DDT, undergoing chlorination and hydrolysis .

Transport and Distribution

Dicofol is transported and distributed within cells and tissues. Due to its lipophilic nature, it can be absorbed by sediments when released into open waters and can accumulate in body fat . It is also predicted to be persistent and bioaccumulative .

Subcellular Localization

Given its lipophilic nature and ability to accumulate in body fat, it is likely that dicofol localizes to lipid-rich areas within cells

准备方法

Dicofol is synthesized from technical dichlorodiphenyltrichloroethane (DDT). The synthetic route involves the chlorination of DDT to form an intermediate compound, 1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane (α-Cl-DDT), which is then hydrolyzed to produce dicofol . The reaction conditions typically involve the use of concentrated sulfuric acid to remove lipids and separate dicofol from its by-products .

化学反应分析

Dicofol undergoes various chemical reactions, including:

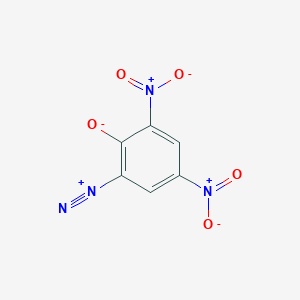

Oxidation: Dicofol can be oxidized to form dichlorobenzophenone, a significant breakdown product.

Reduction: Under certain conditions, dicofol can be reduced, although this is less common.

Substitution: Dicofol can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sulfuric acid for oxidation and various organic solvents for substitution reactions. The major products formed from these reactions include dichlorobenzophenone and other chlorinated by-products .

相似化合物的比较

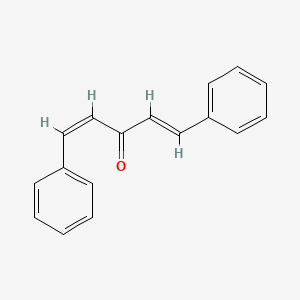

Dicofol is structurally similar to dichlorodiphenyltrichloroethane (DDT), differing by the presence of a hydroxyl group on the carbon atom where DDT has a hydrogen atom . Other similar compounds include:

Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT.

Dichlorodiphenyldichloroethane (DDD): Another breakdown product of DDT.

Dichlorobenzophenone: A significant breakdown product of dicofol.

Dicofol’s uniqueness lies in its specific use as a miticide and its distinct mechanism of action compared to other organochlorine pesticides .

属性

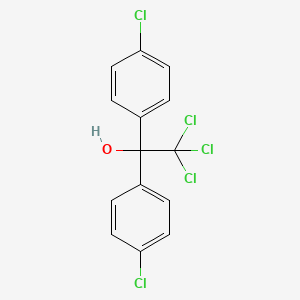

IUPAC Name |

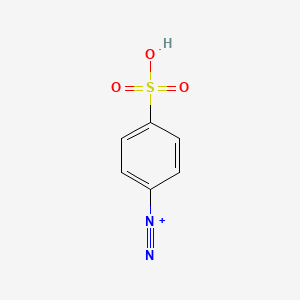

2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAMTSKGCBMZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5O, Array | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020450 | |

| Record name | Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c. | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³ | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical) | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Despite nearly 4 decades of research on organochlorines, & especially DDT, the biochemical basis of their toxic action is not yet unequivocally established. ... /it has been/ reported that ... dicofol ... inhibited the ATPase associated with oxidative phosphorylation & cation transport in plasma membranes., /Dicofol/ produces stimulation of axonal transmission of nervous signals, believed to be related to inhibition of ATPases in the central nervous system (CNS). The signs of toxicity are consistent with CNS depression. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Crystals from petroleum ether | |

CAS No. |

115-32-2 | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicofol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicofol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4WMM0WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dicofol is an organochlorine acaricide that primarily targets mites. []

ANone: Dicofol acts as a contact acaricide, meaning it exerts its toxic effect upon direct contact with the mite. [] While its precise mode of action is not fully understood, research suggests it disrupts nerve function in mites, leading to paralysis and death. []

ANone: Dicofol has the molecular formula C14H9Cl5O3 and a molecular weight of 370.47 g/mol.

ANone: Yes, various analytical methods are employed to characterize and quantify dicofol. Gas Chromatography coupled with Electron Capture Detector (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques. [, , ]

ANone: Dicofol is known for its persistence in the environment. It degrades slowly in soil and water, contributing to its bioaccumulation potential. [, ] Its stability is influenced by factors like temperature, pH, and the presence of microorganisms. [, ]

ANone: Based on the provided research papers, there is no indication of dicofol having catalytic properties or being used in catalytic applications. Its primary use is as an acaricide.

ANone: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been used to understand the fragmentation mechanism of dicofol during electrospray ionization mass spectrometry (ESI-MS). []

ANone: Studies on dicofol analogs have shown that even slight changes in its chemical structure can significantly alter its acaricidal activity. [] For example, dechlorodicofol (DCD), a photodegradation product of dicofol, exhibits reduced toxicity to mites. []

ANone: The formulation of dicofol significantly affects its efficacy against target pests. Research has demonstrated differences in the rate of decay in biological activity and the ability to control mites among different dicofol formulations, like emulsifiable concentrates (EC) and wettable powders (WP). [, ]

ANone: Dicofol exhibits properties characteristic of POPs, including persistence in the environment, bioaccumulation potential, and potential for long-range transport. [, ] Its structural similarity to DDT, a known POP, further raises concerns. [, ]

ANone: Dicofol undergoes metabolic transformations in animals, primarily in the liver. Studies using radiolabeled dicofol have shown its conversion to metabolites like dichlorobenzophenone and dichlorobenzhydrol. [] The specific metabolic pathways and enzymes involved may vary between species.

ANone: Both laboratory and field studies are conducted to assess the effectiveness of dicofol against mites. Laboratory bioassays using leaf discs or Petri dishes are common methods for determining the susceptibility of mite populations to dicofol. [, ] Field trials on crops like citrus and cotton evaluate the actual performance of dicofol under real-world conditions. [, , , ]

ANone: Yes, resistance to dicofol has emerged as a significant challenge in various mite species. [, , ] This resistance often develops after repeated or prolonged exposure to the acaricide. [, ]

ANone: Yes, cross-resistance to other organochlorine acaricides, such as bromopropylate and chlorobenzilate, has been documented in dicofol-resistant mite populations. [] This cross-resistance poses challenges in managing resistant mite populations and necessitates the development of alternative control strategies.

ANone: Dicofol is toxic to aquatic organisms and can disrupt endocrine systems in animals. [, , ] Its structural similarity to DDT raises concerns about potential long-term effects, such as carcinogenicity and reproductive toxicity. [, ]

ANone: While specific biomarkers for dicofol exposure are limited, researchers often monitor the activity of detoxifying enzymes, such as esterases, glutathione-S-transferases, and cytochrome P450 monooxygenases, in mite populations. Elevated levels of these enzymes can indicate exposure to acaricides like dicofol. []

ANone: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is frequently employed to detect and quantify dicofol residues in various matrices, including food products, environmental samples, and biological tissues. [, , ]

ANone: Dicofol's persistence in soil and water raises concerns about its environmental impact. It can bioaccumulate in organisms, potentially reaching harmful levels in higher trophic levels. [, ] Its degradation products, such as DCBP, can also have ecotoxicological effects. [, ]

ANone: Yes, certain microorganisms have shown the ability to degrade dicofol. [, ] Studies have identified bacterial strains, particularly Pseudomonas species, isolated from soil and water environments, that can utilize dicofol as a carbon source and promote its degradation. [, ]

ANone: While the provided research doesn't offer detailed data on dicofol's dissolution and solubility, it's understood that its formulation significantly impacts these properties. For instance, EC formulations enhance its solubility and dispersion in water, influencing its efficacy and environmental fate. []

ANone: Validation of analytical methods for dicofol entails rigorous assessments of accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). These parameters ensure the reliability and robustness of the method in accurately determining dicofol levels in various matrices. [, ]

ANone: Stringent quality control measures are implemented throughout the manufacturing and distribution of dicofol. These include monitoring the purity of raw materials, controlling production parameters, and conducting quality checks on the final product. These measures ensure that dicofol meets specified standards for efficacy and safety.

ANone: The research papers provided do not delve into the immunogenic potential of dicofol. Further investigation is needed to ascertain its impact on the immune system.

ANone: The provided research doesn't explore dicofol's interactions with drug transporters. Further studies are required to understand if such interactions occur and their potential implications.

ANone: Dicofol exhibits poor biodegradability, contributing to its persistence in the environment. [] While it is designed to target mites, its potential for bioaccumulation and toxicity to other organisms raises concerns about its biocompatibility in a broader ecological context.

ANone: Yes, research is actively exploring alternatives to dicofol due to resistance issues and environmental concerns. Promising alternatives include newer acaricides with different modes of action, biological control agents, and integrated pest management strategies. [, ]

ANone: Proper waste management is crucial for mitigating the risks associated with dicofol. This includes collecting and treating wastewater from agricultural applications, exploring options for safe disposal of contaminated materials, and promoting the use of alternative pest control methods that minimize environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)